molecular formula C3H8Cl2N4 B2493649 (1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2344685-81-8

(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Cat. No.: B2493649
CAS No.: 2344685-81-8
M. Wt: 171.03
InChI Key: IDKGIEKHVFVAQQ-UHFFFAOYSA-N
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Description

(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C3H8Cl2N4. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its high chemical stability and is used in various scientific research applications .

Mechanism of Action

Target of Action

Compounds with a similar 1h-1,2,3-triazole moiety have been reported to interact with various enzymes . The nitrogen atoms in the triazole ring can actively contribute to binding at the active site of these enzymes .

Mode of Action

It’s worth noting that similar compounds have shown to bind to the active sites of their target enzymes . This binding can lead to changes in the enzyme’s activity, potentially altering the biochemical processes in which the enzyme is involved.

Biochemical Pathways

Given that similar compounds have been found to inhibit enzymes , it’s plausible that this compound could affect various biochemical pathways depending on the specific enzymes it targets.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves the reaction of azides with alkynes in the presence of a copper catalyst, a process known as “click chemistry.” This method is favored due to its high efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high stability and versatility make it a valuable compound in various fields of research .

Properties

IUPAC Name

2H-triazol-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKGIEKHVFVAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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